Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a chemical compound characterized by its unique pyrazole structure. Its molecular formula is C13H14N2O2, and it has a molecular weight of 230.26 g/mol. This compound features a benzyl group attached to the pyrazole ring, which contributes to its distinct chemical properties and potential biological activities. Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is notable for its applications in medicinal chemistry and organic synthesis.
Research indicates that ethyl 1-benzyl-1H-pyrazole-4-carboxylate exhibits various biological activities, including:
The synthesis of ethyl 1-benzyl-1H-pyrazole-4-carboxylate typically involves multi-step reactions. Common methods include:
For example, one method involves the use of N-benzylsydnone and ethyl propiolate in a copper-catalyzed reaction to yield ethyl 1-benzyl-1H-pyrazole-4-carboxylate efficiently .
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate has several applications in:
Interaction studies involving ethyl 1-benzyl-1H-pyrazole-4-carboxylate focus on its binding affinity with various biological targets. Research indicates that derivatives of this compound may interact with enzymes involved in metabolic pathways, which could explain its hypoglycemic effects. Further studies are needed to elucidate specific interactions at the molecular level.
Several compounds share structural similarities with ethyl 1-benzyl-1H-pyrazole-4-carboxylate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate | C13H16N2O2 | Contains an amino group; potential for different biological activity. |
Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | C18H18BrN2O2 | Contains a bromophenyl substituent; altered electronic properties. |
Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate | C13H14N2O3 | Features an acetoxy group; different reactivity and biological profile. |
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate stands out due to its specific benzyl substitution and the presence of the carboxylic acid functional group, which contribute to its unique chemical reactivity and potential therapeutic applications.